Calcium iodide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

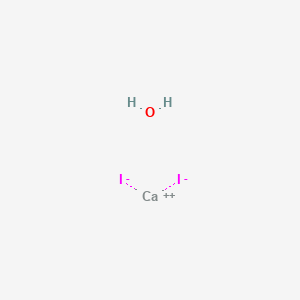

Calcium iodide hydrate is an ionic compound composed of calcium and iodine, with the chemical formula CaI₂·xH₂O. This colorless deliquescent solid is highly soluble in water and shares properties similar to other calcium halides, such as calcium chloride . It is used in various applications, including photography and as a source of iodine in cat food .

作用機序

Target of Action

Calcium iodide hydrate, also known as calcium diiodide hydrate, is an ionic compound of calcium and iodine

Mode of Action

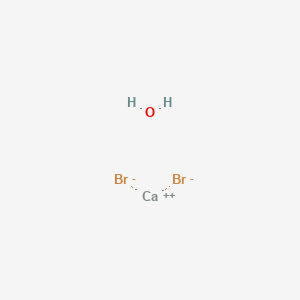

This compound is highly soluble in water . When dissolved, it dissociates into calcium ions (Ca^2+) and iodide ions (I^-). The calcium ions can interact with various biological molecules, while the iodide ions can serve as a source of iodine .

Biochemical Pathways

Iodine is essential for the synthesis of thyroid hormones .

Pharmacokinetics

The iodide ions are likely to be taken up by the thyroid gland for hormone synthesis .

Result of Action

The result of this compound’s action depends on its application. For instance, it is used in photography due to its properties . In cat food, it serves as a source of iodine . In the body, calcium and iodide ions can participate in various biological processes as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility increases with temperature . Also, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

生化学分析

Biochemical Properties

It is known that Calcium Iodide Hydrate can participate in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that this compound can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .

準備方法

Calcium iodide hydrate can be synthesized through several methods:

Reaction with Hydroiodic Acid: Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid.

Reduction with Sodium Metal: Pure calcium can be isolated by reducing calcium iodide with pure sodium metal[ \text{CaI}_2 + 2 \text{Na} \rightarrow 2 \text{NaI} + \text{Ca} ] This method was first used by Henri Moissan in 1898.

化学反応の分析

Calcium iodide hydrate undergoes various chemical reactions:

Oxidation: Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine and forming calcium carbonate[ 2 \text{CaI}_2 + 2 \text{CO}_2 + \text{O}_2 \rightarrow 2 \text{CaCO}_3 + 2 \text{I}_2 ]

Reduction: As mentioned earlier, calcium iodide can be reduced by sodium metal to isolate pure calcium.

Substitution: Calcium iodide can react with other halides to form different calcium halides, such as calcium chloride or calcium bromide.

科学的研究の応用

Calcium iodide hydrate has several scientific research applications:

Chemistry: It is used in the preparation of complexes for polymerization and hydroamination reactions.

Biology: It serves as a source of iodine in various biological studies and applications.

Medicine: Calcium iodide is used in the formulation of certain medications and supplements.

Industry: It is used as a matrix for luminescent materials and in the production of photographic chemicals.

類似化合物との比較

Calcium iodide hydrate can be compared with other calcium halides:

Calcium Chloride (CaCl₂): Similar to calcium iodide, calcium chloride is highly soluble in water and is used in de-icing, dust control, and as a drying agent.

Calcium Bromide (CaBr₂): This compound is used in drilling fluids for oil and gas wells and shares similar solubility and hygroscopic properties with calcium iodide.

Calcium Fluoride (CaF₂): Unlike calcium iodide, calcium fluoride is sparingly soluble in water and is used in the production of optical components and as a flux in metallurgy.

This compound stands out due to its specific applications in photography and as a source of iodine in biological studies, which are not common uses for other calcium halides .

特性

IUPAC Name |

calcium;diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7799274.png)

![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)